6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester
CAS No.: 885270-99-5
Cat. No.: VC3272662
Molecular Formula: C12H10Cl2O3
Molecular Weight: 273.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885270-99-5 |
|---|---|
| Molecular Formula | C12H10Cl2O3 |
| Molecular Weight | 273.11 g/mol |
| IUPAC Name | ethyl 6,8-dichloro-2H-chromene-3-carboxylate |
| Standard InChI | InChI=1S/C12H10Cl2O3/c1-2-16-12(15)8-3-7-4-9(13)5-10(14)11(7)17-6-8/h3-5H,2,6H2,1H3 |
| Standard InChI Key | JMSVJTTYAKYOSL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1 |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1 |
Introduction
Chemical Properties and Structure
Basic Chemical Identifiers
6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester is defined by its molecular formula C12H10Cl2O3 and has a molecular weight of 273.11 g/mol . The compound is systematically named as ethyl 6,8-dichloro-2H-chromene-3-carboxylate according to IUPAC nomenclature . Alternative names include 2H-1-Benzopyran-3-carboxylic acid, 6,8-dichloro-, ethyl ester, which highlights its benzopyran core structure .
The structural arrangement consists of a chromene scaffold (benzene ring fused to a pyran ring) with two chlorine atoms at positions 6 and 8, creating a distinct substitution pattern that influences its chemical reactivity and potential biological interactions. The ethyl carboxylate group at position 3 introduces an additional functional handle for potential modifications or metabolic transformations.
Structural Comparison with Related Compounds
It is important to distinguish 6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester from structurally similar compounds, particularly its chroman counterpart, 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester (CAS: 885271-53-4) . The primary structural difference lies in the pyran ring: the chromene derivative contains a double bond between positions 2 and 3, while the chroman derivative has a fully saturated pyran ring . This seemingly minor difference significantly affects the compound's chemical reactivity, three-dimensional conformation, and potential biological activities.
| Property | 6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester | 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester |
|---|---|---|
| CAS Number | 885270-99-5 | 885271-53-4 |
| Molecular Formula | C12H10Cl2O3 | C12H12Cl2O3 |
| Molecular Weight | 273.11 g/mol | 275.12 g/mol |
| Structural Feature | Contains double bond in pyran ring | Fully saturated pyran ring |
Synthesis and Preparation
| Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Last Updated |
|---|---|---|---|---|---|
| Alichem | 885270995 | Ethyl 6,8-dichloro-2H-chromene-3-carboxylate | 5g | $551.25 | 2021-12-16 |
| Chemenu | CM162283 | 6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester 95% | 5g | $609 | 2021-12-16 |
| Crysdot | CD11033497 | Ethyl 6,8-dichloro-2H-chromene-3-carboxylate 95+% | 5g | $645 | 2021-12-16 |
The relatively high cost per gram (ranging from approximately $110-$130 per gram) indicates that this compound is a specialty chemical, likely produced in limited quantities for specific research applications . The price differences between suppliers may reflect variations in purity, synthesis methods, or supply chain efficiencies.
Global Market Presence
According to available supplier information, companies such as Shanghai zhigan biotechnology co., LTD and Shanghai Amico Chemicals Co. LTD are among the global suppliers of this compound . The limited number of suppliers suggests that the market for this specific compound remains specialized, catering primarily to research institutions and pharmaceutical development companies rather than large-scale industrial applications.
Biological Activities
Structure-Activity Relationships
Future Research Directions
Advanced Synthetic Methodologies
Future research could focus on developing more efficient and stereoselective synthetic routes for 6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester. Innovations in asymmetric synthesis could overcome the challenges associated with producing racemic mixtures, potentially leading to more cost-effective production of desired optical isomers with enhanced biological activities.
Expanded Applications Exploration
Given the diverse potential applications of chromene derivatives, further investigation into the specific utilities of 6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester could reveal new opportunities in drug discovery, agrochemicals, and materials science. Structure-activity relationship studies could guide the development of optimized analogs with enhanced properties for specific applications.
Biological Mechanism Investigation
More detailed studies on the biological activities and mechanisms of action of 6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester and its metabolites would provide valuable insights for its potential therapeutic applications. This could include investigations into specific molecular targets, signaling pathways, and structure-activity relationships to better understand its potential medicinal value.
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